molecular formula C9H9N3O2 B034004 N-(2-oxo-3H-benzimidazol-1-yl)acetamide CAS No. 102616-87-5

N-(2-oxo-3H-benzimidazol-1-yl)acetamide

Cat. No.: B034004
CAS No.: 102616-87-5
M. Wt: 191.19 g/mol
InChI Key: XFFKJCKBEUGOTD-UHFFFAOYSA-N
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Description

N-(2-oxo-3H-benzimidazol-1-yl)acetamide is a heterocyclic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry. This compound is of interest due to its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-3H-benzimidazol-1-yl)acetamide typically involves the condensation of o-phenylenediamine with acetic anhydride, followed by cyclization and oxidation steps. The general synthetic route can be summarized as follows:

    Condensation: o-Phenylenediamine reacts with acetic anhydride to form N-(2-acetamidophenyl)acetamide.

    Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring.

    Oxidation: The final step involves oxidation to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-3H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different benzimidazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various benzimidazole derivatives, while substitution reactions can introduce different functional groups onto the benzimidazole ring.

Scientific Research Applications

N-(2-oxo-3H-benzimidazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-3H-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure.

    N-(1H-benzimidazol-2-yl)acetamide: A closely related derivative.

    2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetamide: Another heterocyclic compound with similar properties.

Uniqueness

N-(2-oxo-3H-benzimidazol-1-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other benzimidazole derivatives.

Biological Activity

N-(2-oxo-3H-benzimidazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is synthesized through a series of reactions involving o-phenylenediamine and acetic anhydride, followed by cyclization and oxidation. The general synthetic route can be summarized as follows:

  • Condensation : Reaction of o-phenylenediamine with acetic anhydride to form N-(2-acetamidophenyl)acetamide.
  • Cyclization : Formation of the benzimidazole ring from the intermediate.
  • Oxidation : Final oxidation step to yield this compound.

This compound has a molecular formula of C_10H_10N_2O and a molecular weight of approximately 174.20 g/mol .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function. For instance, it has been studied for its potential to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Research indicates that derivatives of benzimidazole compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and E. coli, with some compounds demonstrating effectiveness comparable to standard antibiotics .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and its derivatives:

Activity Target Pathogen/Enzyme Effectiveness (MIC)
AntimicrobialStaphylococcus aureus6.25–12.5 μmol/mL
E. coli50–80% of Ciprofloxacin activity
Acetylcholinesterase InhibitorAChE (Alzheimer's treatment)IC₅₀ = 0.08 ± 0.01 μM for derivatives
NeuroprotectiveEthanol-induced neurodegeneration in ratsAmeliorated oxidative stress

Case Studies

  • Antimicrobial Properties : In a study examining benzimidazole-triazole hybrids, compounds derived from this compound exhibited notable antibacterial activity against various strains, indicating potential for development as new antimicrobial agents .
  • Neuroprotective Effects : Research focused on neuroprotective effects demonstrated that derivatives containing the benzimidazole core could mitigate ethanol-induced neuroinflammation and oxidative stress in rat models, suggesting therapeutic potential for neurodegenerative conditions .
  • Molecular Docking Studies : Molecular docking studies have shown that certain derivatives of this compound can effectively bind to AChE, providing insights into their mechanism of action and supporting their potential use in treating Alzheimer's disease .

Properties

IUPAC Name

N-(2-oxo-3H-benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6(13)11-12-8-5-3-2-4-7(8)10-9(12)14/h2-5H,1H3,(H,10,14)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFKJCKBEUGOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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